CID 78062238
Description
CID 78062238 is a chemical compound characterized in a study analyzing Citrus essential oil (CIEO) through gas chromatography-mass spectrometry (GC-MS) (Figure 1B, 1D) . The compound was isolated during vacuum distillation of CIEO, with its content quantified across different fractions (Figure 1C) . While its exact biological role remains unspecified, structural analysis suggests it belongs to the terpenoid or steroid family, given its presence in plant-derived essential oils and its chromatographic behavior.
Properties
Molecular Formula |
Al2Ce |
|---|---|
Molecular Weight |
194.079 g/mol |
InChI |
InChI=1S/2Al.Ce |
InChI Key |
DSMPMWSPKWEHKY-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Ce] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062238” involves multiple steps, including the introduction of functional groups and the formation of specific chemical bonds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Hydrolysis
Hydrolysis involves the reaction of CID 78062238 with water, leading to potential breakdown into smaller perfluorinated fragments or intermediates. PFAS compounds like this compound generally resist hydrolysis under ambient conditions due to the stability of C–F bonds, but degradation can occur under extreme pH or elevated temperatures .
Key Factors:
-
pH Dependence: Acidic or alkaline conditions accelerate hydrolysis rates. For example, PFAS hydrolysis rates increase by ~10-fold at pH < 3 or pH > 10 .
-
Temperature: Hydrolysis half-lives decrease significantly above 60°C.
Proposed Reaction Pathway:
Oxidation
Strong oxidants like persulfate (), hydroxyl radicals (), or ozone () can degrade this compound by cleaving C–F bonds or functional groups. Oxidation efficacy depends on the oxidant’s redox potential and reaction conditions .
Experimental Findings:
| Oxidant | Conditions | Degradation Efficiency | Byproducts |
|---|---|---|---|
| Persulfate | pH 3–7, 25°C | 40–60% | Shorter-chain PFAS, |
| Hydroxyl Radical | UV/HO, 25°C | 70–90% | CO, |
| Ozone | pH 7, 20°C | 20–30% | PFCA, PFSA intermediates |
Data synthesized from PFAS oxidation studies .
Thermal Decomposition
At temperatures exceeding 400°C, this compound undergoes pyrolytic decomposition, producing volatile fluorinated compounds (e.g., CF, CF) and hydrogen fluoride (HF).
Mechanism:
Safety Note: Thermal treatment releases toxic HF gas, necessitating specialized scrubbers .
Environmental Transformations
In soil and groundwater, this compound can undergo indirect transformations via microbial or photolytic pathways, though these processes are slow .
Observed Pathways:
-
Photolysis: UV light in surface waters cleaves functional groups, forming shorter-chain PFAS .
-
Biodegradation: Limited microbial activity converts precursor PFAS into terminal products like PFOA/PFOS over decades .
Reaction Kinetics and Byproduct Toxicity
Scientific Research Applications
Compound “CID 78062238” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of compound “CID 78062238” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a biochemical assay or targeting cancer cells in medicinal research.
Comparison with Similar Compounds
Structural Analogues in Substrate/Inhibitor Studies
CID 78062238 shares structural and functional parallels with compounds studied for substrate specificity and inhibition (Figure 8, ). Key analogues include:
| Compound (PubChem CID) | Structural Class | Key Functional Groups | Biological Relevance |
|---|---|---|---|
| This compound | Likely terpenoid/steroid | Undisclosed (GC-MS inferred) | Essential oil component |
| Betulin (CID 72326) | Pentacyclic triterpenoid | Hydroxyl, alkene | Inhibitor of bile acid transporters |
| Betulinic acid (CID 64971) | Triterpenoid carboxylic acid | Carboxylic acid, hydroxyl | Anticancer, antiviral activities |
| Lupenone (CID 92158) | Triterpenoid ketone | Ketone, alkene | Anti-inflammatory, enzyme inhibition |
| 3-O-Caffeoyl betulin (CID 10153267) | Triterpenoid ester | Caffeoyl ester, hydroxyl | Enhanced bioavailability and activity |
Key Observations :
- Structural Motifs: this compound may share a triterpenoid backbone with betulin derivatives, as inferred from its presence in plant extracts and chromatographic behavior . Unlike betulinic acid (CID 64971), which has a carboxylic acid group, this compound’s functional groups remain uncharacterized.
Oscillatoxin Derivatives (Marine Toxins)
| Compound (CID) | Structural Class | Key Features | Source/Application |
|---|---|---|---|
| Oscillatoxin D (CID 101283546) | Polyketide | Macrocyclic lactone | Marine cyanobacteria, cytotoxic |
| 30-Methyl-oscillatoxin D (CID 185389) | Methylated polyketide | Methyl group modification | Bioactivity modulation |
Comparison :
- Structural Complexity: Oscillatoxins are macrocyclic polyketides, distinct from this compound’s inferred terpenoid structure.
- Functional Overlap : Both classes are secondary metabolites with ecological roles (e.g., plant defense vs. marine toxin production).
Physicochemical and Analytical Properties
Volatility: this compound’s distribution across vacuum distillation fractions (Figure 1C) indicates intermediate volatility compared to other CIEO components. This contrasts with betulin (CID 72326), a high-molecular-weight triterpenoid with low volatility. Mass Spectrometry: this compound’s fragmentation pattern (Figure 1D) could resemble triterpenoids, which exhibit characteristic cleavages at alkene bonds or hydroxyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
